
N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
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Description
N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that exhibits a complex structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Phenethyl Moiety : Provides potential interactions with biological targets.
- Pyridazine Ring : Known for diverse pharmacological properties.
- Thioacetamide Linkage : Suggests reactivity in nucleophilic substitution reactions.
The molecular formula of the compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, indicating its complex nature and potential for various biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Receptor Interaction : Potential binding to receptors could modulate signaling pathways related to pain, inflammation, or cancer progression.
- Cell Membrane Interaction : The lipophilic nature may allow it to disrupt cell membranes, leading to cell lysis in microbial targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit significant antimicrobial properties, potentially effective against various bacteria and fungi.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting cytokine production or other inflammatory mediators.
- Anticancer Potential : Some derivatives of pyridazine compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound could also possess similar properties.
Antimicrobial Activity
A study focused on the synthesis and evaluation of thioacetamide derivatives reported that compounds with similar structures demonstrated significant antibacterial activity. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition depending on structural modifications.
Anti-inflammatory Properties
In vitro studies indicated that thioacetamide derivatives could inhibit lipopolysaccharide-induced nitric oxide production in macrophages. This suggests a potential mechanism through which this compound might exert anti-inflammatory effects .
Cytotoxicity Against Cancer Cell Lines
Recent evaluations have shown that pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds structurally related to this compound demonstrated IC50 values in the micromolar range, indicating significant anticancer potential .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coupling Reactions : Thioether formation between pyridazine-thiol intermediates and activated acetamide derivatives under basic conditions (e.g., NaOH in DMF at 60–80°C) .
Protection/Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during heterocyclic ring formation .
Optimization : Reaction parameters such as solvent polarity (DMF or THF), temperature control (±5°C precision), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Monitoring via TLC ensures intermediate purity .
Critical Note : Excess reaction time may lead to hydrolysis of the methoxyphenethyl group .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridazine ring protons at δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (±0.001 Da tolerance) to validate molecular formula .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Data Interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structurally analogous acetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace p-tolyl with fluorophenyl) and test in standardized assays to isolate activity drivers .
- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity in synthesis) and assay protocols (e.g., cell line variability) across studies .
- Advanced Spectroscopy : Use X-ray crystallography or cryo-EM to resolve binding modes and confirm target engagement .
Q. What computational strategies predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the pyridazine-thioacetamide core .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donor/acceptor properties influencing binding .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability .
Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays .
Q. How to design a structure-activity relationship (SAR) study to optimize therapeutic efficacy?
- Methodological Answer :
- Functional Group Variation : Synthesize derivatives with modified substituents (e.g., halogens, methyl, methoxy) on the phenyl and pyridazine rings .
- In Vitro/In Vivo Correlation : Test derivatives in parallel assays (e.g., enzyme inhibition + murine xenograft models) to identify pharmacokinetic-pharmacodynamic (PK-PD) relationships .
- Data Table Example :
Derivative | Substituent (R) | IC₅₀ (Enzyme X) | LogP |
---|---|---|---|
1 | -OCH₃ | 12 nM | 2.1 |
2 | -Cl | 8 nM | 2.8 |
Source : Adapted from studies on analogous compounds . |
Q. Key Considerations for Data Interpretation
- Contradictory Yield Reports : Optimize reaction scaling (e.g., 10 mg vs. 1 g) to identify mass transfer limitations .
- Biological Activity Variability : Use standardized cell culture conditions (e.g., passage number, serum concentration) to minimize experimental noise .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-7-9-17(10-8-16)19-11-12-22(25-24-19)28-15-21(26)23-14-13-18-5-3-4-6-20(18)27-2/h3-12H,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDMSYNEDAAGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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